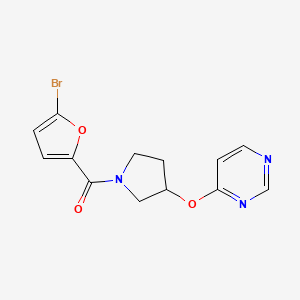

(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

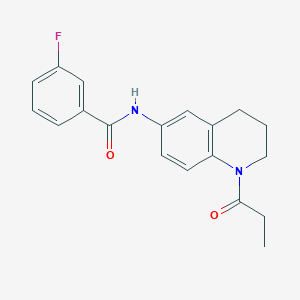

The compound (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that incorporates several distinct functional groups and structural motifs, including a bromofuran moiety, a pyrimidine ring, and a pyrrolidine ring. These structural elements suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, compounds with the 5-bromobenzofuran-2-yl moiety have been synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, leading to a variety of derivatives including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine . Although the exact synthesis of (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is not detailed, similar synthetic strategies could potentially be employed, involving key steps such as halogenation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound with a brominated aromatic ring similar to the bromofuran part of the target molecule, has been determined to be monoclinic with specific cell dimensions and space group . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the bromofuran and pyrimidine moieties. Bromine atoms are commonly used in organic synthesis for further functionalization due to their relative ease of substitution in nucleophilic aromatic substitution reactions. The pyrimidine ring could also participate in various chemical reactions, particularly at positions ortho to the nitrogen atoms, which are often sites of electrophilic attack.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone are not provided, related compounds with brominated aromatic systems typically exhibit higher molecular weights and densities due to the presence of bromine. They may also have distinct spectroscopic properties, such as characteristic absorption bands in UV-Visible and infrared spectra, which can be used for identification and analysis . The solubility, melting point, and boiling point of such compounds can vary widely depending on the nature of the substituents and the overall molecular structure.

科学的研究の応用

Synthesis and Catalytic Applications

The pyranopyrimidine core, closely related to the chemical structure of interest, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Among its isomers, the 5H-pyrano[2,3-d]pyrimidine scaffolds are particularly notable for their wide range of applicability, having been intensively investigated in recent years. The synthesis of substituted derivatives through one-pot multicomponent reactions using diverse hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions) is a significant area of research. These methods offer insights into the mechanisms and recyclability of catalysts, highlighting the importance of hybrid catalysts in the development of lead molecules (Parmar, Vala, & Patel, 2023).

Drug Discovery and Biological Activity

The pyrrolidine scaffold, part of the compound’s structure, is widely utilized in medicinal chemistry for the development of treatments for human diseases. The interest in this saturated scaffold stems from its efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. The review on bioactive molecules with pyrrolidine rings and their derivatives underscores their significance in drug design, highlighting the versatility of such structures in creating compounds with diverse biological profiles (Li Petri et al., 2021).

Pharmacophore Design for Kinase Inhibitors

The structure shares features with synthetic compounds that act as selective inhibitors of the p38 mitogen-activated protein kinase, which is crucial for the release of proinflammatory cytokines. The design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, including pyrimidine-based derivatives, are thoroughly reviewed. These selective inhibitors demonstrate the potential for the development of compounds with high binding selectivity and potency, offering a pathway for creating novel kinase inhibitors (Scior et al., 2011).

Multi-Component Synthesis of Fused Heterocycles

The construction of fused heterocyclic compounds, such as those derived from pyrimidine, is of great interest due to their applications as pharmaceuticals. Multi-component reactions (MCRs) provide an atom economical, straightforward, and eco-friendly approach for synthesizing complex heterocycles. This review focuses on the synthesis of various fused heterocycles, demonstrating the versatility and creativity in using MCRs for the development of atom economical and eco-friendly approaches in synthetic chemistry (Dhanalakshmi et al., 2021).

特性

IUPAC Name |

(5-bromofuran-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-4-9(7-17)19-12-3-5-15-8-16-12/h1-3,5,8-9H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZKOPQPXUFLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether](/img/structure/B2512105.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)

![N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2512114.png)

![N-(3-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2512115.png)

![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)

![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)